molecular formula C35H52O14 B14792504 (5S,10S,13R,14S)-5,14-dihydroxy-3-[4-hydroxy-6-methyl-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-13-methyl-17-(5-oxo-2H-furan-3-yl)-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-10-carbaldehyde

(5S,10S,13R,14S)-5,14-dihydroxy-3-[4-hydroxy-6-methyl-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-13-methyl-17-(5-oxo-2H-furan-3-yl)-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-10-carbaldehyde

Cat. No.: B14792504
M. Wt: 696.8 g/mol
InChI Key: KQBVSIZPUWODNU-DYULEMNQSA-N
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Description

The compound (5S,10S,13R,14S)-5,14-dihydroxy-3-[4-hydroxy-6-methyl-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-13-methyl-17-(5-oxo-2H-furan-3-yl)-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-10-carbaldehyde is a complex organic molecule It features multiple hydroxyl groups, a furan ring, and a cyclopenta[a]phenanthrene core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting from simpler organic molecules. The process may include:

    Formation of the cyclopenta[a]phenanthrene core: This can be achieved through cyclization reactions involving aromatic precursors.

    Introduction of hydroxyl groups: Hydroxylation reactions using reagents like osmium tetroxide or hydrogen peroxide.

    Attachment of the furan ring: This step may involve Diels-Alder reactions or other cycloaddition reactions.

    Glycosylation: The addition of sugar moieties can be done using glycosyl donors and acceptors under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This might involve:

    Catalysis: Using catalysts to improve reaction efficiency.

    Purification: Techniques like chromatography and crystallization to isolate the desired product.

    Scale-up: Adapting laboratory-scale reactions to industrial-scale production.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The furan ring and other unsaturated parts of the molecule can be reduced using hydrogenation.

    Substitution: Hydroxyl groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Thionyl chloride, phosphorus tribromide.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of saturated hydrocarbons.

    Substitution: Formation of halogenated derivatives or ethers.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: Studying its interactions with biological molecules.

    Medicine: Potential therapeutic applications due to its bioactive components.

    Industry: Use in the synthesis of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism by which this compound exerts its effects involves:

    Molecular Targets: It may interact with enzymes, receptors, or other proteins.

    Pathways Involved: It could modulate signaling pathways, metabolic processes, or gene expression.

Comparison with Similar Compounds

Similar Compounds

    (5S,10S,13R,14S)-5,14-dihydroxy-3-[4-hydroxy-6-methyl-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-13-methyl-17-(5-oxo-2H-furan-3-yl)-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-10-carbaldehyde: shares similarities with other complex organic molecules like steroids and glycosides.

    Steroids: Similar core structure but different functional groups.

    Glycosides: Similar sugar moieties but different aglycone parts.

Uniqueness

This compound is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C35H52O14

Molecular Weight

696.8 g/mol

IUPAC Name

(5S,10S,13R,14S)-5,14-dihydroxy-3-[4-hydroxy-6-methyl-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-13-methyl-17-(5-oxo-2H-furan-3-yl)-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-10-carbaldehyde

InChI

InChI=1S/C35H52O14/c1-17-30(49-31-29(42)28(41)27(40)24(14-36)48-31)23(38)12-26(46-17)47-19-3-8-33(16-37)21-4-7-32(2)20(18-11-25(39)45-15-18)6-10-35(32,44)22(21)5-9-34(33,43)13-19/h11,16-17,19-24,26-31,36,38,40-44H,3-10,12-15H2,1-2H3/t17?,19?,20?,21?,22?,23?,24?,26?,27?,28?,29?,30?,31?,32-,33+,34+,35+/m1/s1

InChI Key

KQBVSIZPUWODNU-DYULEMNQSA-N

Isomeric SMILES

CC1C(C(CC(O1)OC2CC[C@@]3(C4CC[C@@]5(C(CC[C@@]5(C4CC[C@@]3(C2)O)O)C6=CC(=O)OC6)C)C=O)O)OC7C(C(C(C(O7)CO)O)O)O

Canonical SMILES

CC1C(C(CC(O1)OC2CCC3(C4CCC5(C(CCC5(C4CCC3(C2)O)O)C6=CC(=O)OC6)C)C=O)O)OC7C(C(C(C(O7)CO)O)O)O

Origin of Product

United States

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